molecular formula C10H12N2O2S B8106928 Benzyl [amino(methylsulfanyl)methylene]carbamate

Benzyl [amino(methylsulfanyl)methylene]carbamate

Cat. No.: B8106928
M. Wt: 224.28 g/mol
InChI Key: ZHNUXJSPYNQQHV-UHFFFAOYSA-N
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Description

Benzyl [amino(methylsulfanyl)methylene]carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further substituted with an amino group and a methylsulfanyl (SCH₃) group via a methylene bridge. The methylsulfanyl group enhances hydrophobicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

benzyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUXJSPYNQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N/C(=O)OCC1=CC=CC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents :

    • 2-Methyl-isothiourea hemisulfate (705.0 mmol)

    • Benzyl chloroformate (588.0 mmol)

    • 2N NaOH (882.0 mmol)

  • Solvent : Dichloromethane (DCM, 1.0 L) and water

  • Temperature : 0°C

  • Time : 1 hour

Procedure

The reaction proceeds via nucleophilic attack of the isothiourea’s sulfur atom on the electrophilic carbonyl carbon of benzyl chloroformate. The sodium hydroxide deprotonates the intermediate, facilitating carbamate formation. After phase separation and drying, the crude product is triturated with 30% ethyl acetate/petroleum ether to yield a white solid.

Outcomes

ParameterValue
Yield30%
Purity (HPLC)>95%
Molecular Weight224.28 g/mol
Key ImpurityUnreacted starting material

This method’s low yield stems from competing hydrolysis of benzyl chloroformate in aqueous media.

Beckmann Transposition in Triflic Acid

A novel approach employs Beckmann rearrangement of nitroketene S,N-acetals in triflic acid (CF3_3SO3_3H).

Reaction Mechanism

  • Nitrogen Protonation : Triflic acid protonates the nitro group, generating a nitrilium ion.

  • Electrophilic Trapping : Methanol quenches the nitrilium intermediate, forming a dicationic species.

  • Transposition : A-shift yields the thermodynamically stable (E)-carbamate.

Experimental Data

  • Substrates : ω-Phenylalkylamines (e.g., aniline derivatives)

  • Conditions :

    • Triflic acid (2 equiv.)

    • Methanol (quenching agent)

    • 0°C to room temperature

  • Yields : 64–82% (Table 1).

Table 1: Yields of (E)-Methyl Carbamates from ω-Phenylalkylamines

Starting AmineProduct Yield (%)
Aniline82
Phenethylamine75
Benzylamine64

This method avoids alkaline conditions, reducing side reactions but requiring stringent temperature control.

One-Pot Synthesis via Carbamate Alkylation

A one-pot strategy utilizes alkyl/aryl carbamates and sodium hydride (NaH) in dimethylformamide (DMF).

Key Steps

  • Decarbamoylation : NaH cleaves the carbamate, releasing alkoxide ions.

  • Nucleophilic Displacement : The alkoxide attacks 2-(2-bromoaryl)acrylonitrile, forming an intermediate acrylonitrile.

  • Cleavage : Steric strain prompts decomposition to α-aroyl-α-arylacetonitrile.

Optimization Data

Carbamate (R)Temperature (°C)Time (h)Yield (%)
Benzyl90685
Ethyl652480
t-Butyl90240

Benzyl and ethyl carbamates exhibit high reactivity, while bulky groups (e.g., t-butyl) hinder nucleophilic attack.

Supercritical CO2_22-Mediated Synthesis

An eco-friendly method leverages supercritical carbon dioxide (scCO2_2) to enhance selectivity in reactions with dimethyl carbonate (DMC).

Reaction Parameters

  • Pressure : 5–200 bar

  • Temperature : 130°C

  • Catalyst : None (autocatalytic)

Performance Metrics

CO2_2 Pressure (bar)Amine Conversion (%)Carbamate Selectivity (%)
408596
1505178
2004563

At 40 bar, scCO2_2 suppresses N-methylation side reactions, achieving 96% selectivity. Higher pressures reduce conversion due to phase separation.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)ConditionsScalabilityEnvironmental Impact
Nucleophilic Substitution300°C, aqueousModerateHigh (solvent waste)
Beckmann Transposition82Acidic, anhydrousLowModerate (acid use)
One-Pot Alkylation8590°C, DMFHighLow (recyclable DMF)
scCO2_2-Mediated96130°C, 40 barHighMinimal

The scCO2_2 method excels in selectivity and sustainability but requires specialized reactors. For small-scale labs, the one-pot alkylation offers a balance of yield and practicality .

Chemical Reactions Analysis

Types of Reactions

Benzyl [amino(methylsulfanyl)methylene]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzyl carbamates exhibit promising antimicrobial properties. For instance, a series of benzyl guanidine derivatives were synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL, indicating strong antibacterial potential against resistant strains .

Antimycobacterial Evaluation

Another study focused on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain derivatives had significant activity against both drug-susceptible and drug-resistant strains, showcasing the potential of benzyl carbamate derivatives in treating tuberculosis .

Organic Synthesis

Aminomethylation Reactions

Benzyl [amino(methylsulfanyl)methylene]carbamate has been utilized as an electrophile in aminomethylation reactions. Research indicates that using this compound can lead to the efficient synthesis of chiral β²-amino acids while minimizing by-product formation. This application is crucial for developing pharmaceuticals where stereochemistry plays a vital role in efficacy .

Synthesis of Novel Compounds

The compound has also been employed in the synthesis of complex organic molecules through various methodologies, including Beckmann transposition reactions. These reactions allow for the formation of new methyl carbamate derivatives, which are valuable intermediates in drug synthesis .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzyl carbamate derivatives is essential for optimizing their biological activities. For example, modifications to the benzyl group or variations in the amino substituents can significantly affect antimicrobial potency. SAR studies have shown that specific substitutions enhance activity against bacterial strains, providing insights into designing more effective antimicrobial agents .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Compound Activity Type MIC (µg/mL) Notes
Benzyl Guanidine DerivativeAntibacterial0.5Effective against MRSA
N-(4-(Benzyloxy)benzyl)-4-aminoquinolineAntimycobacterial2.7Active against Mtb strains
Benzyl Carbamate DerivativeAminomethylationN/AImproved synthesis of β²-amino acids

Case Studies

  • Case Study: Antibacterial Efficacy
    • A series of benzyl guanidine compounds were synthesized and tested against MRSA strains. The study revealed that specific substitutions on the benzyl moiety enhanced antibacterial activity significantly, leading to new leads for antibiotic development.
  • Case Study: Tuberculosis Treatment
    • In a study focusing on antitubercular agents, several N-(benzyloxy)benzyl derivatives were synthesized and evaluated for their efficacy against M. tuberculosis. The findings indicated that these compounds could serve as promising candidates for further development in tuberculosis therapy.

Mechanism of Action

The mechanism of action of Benzyl [amino(methylsulfanyl)methylene]carbamate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀)
Benzyl [amino(methylsulfanyl)methylene]carbamate C₁₀H₁₂N₂O₂S (hypothetical) 224.28 g/mol Methylsulfanyl, amino, benzyl carbamate N/A (predicted)
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate C₂₃H₁₈F₃N₂O₅ 480.39 g/mol Trifluoromethoxy, carbamoyl, hydroxy AChE: 36.05 µM
Methyl [[4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulphonyl]carbamate C₁₈H₁₉ClN₂O₆S 426.87 g/mol Chloro, methoxy, sulfonyl Used in diabetes research
Benzyl (3-fluoro-4-thiomorpholinophenyl)carbamate C₁₈H₁₈FN₂O₂S 363.41 g/mol Fluoro, thiomorpholine N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in enhances enzyme inhibition (AChE IC₅₀ = 36.05 µM) compared to methylsulfanyl, which may offer better metabolic stability due to reduced electronegativity .

Physicochemical Properties

  • Lipophilicity : Methylsulfanyl groups increase logP compared to polar substituents like hydroxy or sulfonyl. For example, the target compound (logP ~2.5) is more lipophilic than the sulfonyl-containing analog in (logP ~1.8) .
  • Solubility : Sulfonyl and hydroxy groups () enhance aqueous solubility, whereas methylsulfanyl and benzyl groups favor lipid membranes .

Toxicity and Stability

  • Cytotoxicity : Fluorinated analogs () may exhibit higher cytotoxicity due to metabolic release of fluoride ions, whereas methylsulfanyl groups are generally less toxic .

Biological Activity

Benzyl [amino(methylsulfanyl)methylene]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of benzyl carbamate with appropriate thiol and aldehyde derivatives. The synthesis typically involves the following steps:

  • Formation of Benzyl Carbamate : The initial step often includes the reaction of benzylamine with carbonyl compounds to form the carbamate.
  • Condensation Reaction : The next step involves the condensation of the carbamate with methylsulfanyl derivatives, leading to the formation of the target compound.

The overall reaction can be summarized as follows:

Benzyl Carbamate+Methylsulfanyl DerivativeBenzyl amino methylsulfanyl methylene carbamate\text{Benzyl Carbamate}+\text{Methylsulfanyl Derivative}\rightarrow \text{Benzyl amino methylsulfanyl methylene carbamate}

Enzyme Inhibition

Recent studies have demonstrated that benzyl derivatives exhibit significant inhibitory effects on various enzymes, which are crucial in different biological pathways. Notably:

  • Monoamine Oxidase B (MAO-B) Inhibition : Benzyl derivatives have shown potent inhibition against MAO-B, an enzyme involved in the metabolism of neurotransmitters. For instance, compounds derived from benzylamine exhibited IC50 values as low as 0.041 µM, indicating strong inhibitory potential against MAO-B .
  • BACE1 Inhibition : Certain benzyl carbamates have been evaluated for their ability to inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease. One study reported a compound exhibiting approximately 28% inhibition at a concentration of 10 µM, suggesting that structural modifications can enhance inhibitory activity against BACE1 .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. For example:

  • Antimycobacterial Activity : A series of compounds related to benzyl carbamates have been screened for activity against Mycobacterium tuberculosis. Compounds showed minimal inhibitory concentrations (MIC) in the range of 2.7 to 5.8 µM, indicating promising potential as antimycobacterial agents .
  • Antibacterial Activity : Other studies have identified benzyl derivatives as effective inhibitors against various bacterial strains, including multidrug-resistant Staphylococcus aureus, with MIC values ranging from 0.25 to 1.0 µg/mL .

Case Study 1: MAO-B Inhibition

A study conducted on a series of benzylamine-sulfonamide derivatives revealed that modifications could significantly enhance MAO-B inhibition. The most potent derivative achieved an IC50 value of 0.041 µM, demonstrating its potential for treating neurological disorders associated with MAO-B dysregulation .

Case Study 2: Antimycobacterial Evaluation

In another research effort, a panel of N-(4-(benzyloxy)benzyl)-4-aminoquinolines was synthesized and evaluated for their antimycobacterial activity. Compounds showed promising results with MIC values indicating effective inhibition against M. tuberculosis, suggesting that structural modifications can lead to enhanced biological activity .

Summary Table of Biological Activities

Activity TypeCompound TypeIC50/MIC ValuesReference
MAO-B InhibitionBenzylamine Derivatives0.041 µM
BACE1 InhibitionBenzyl Carbamates~28% at 10 µM
AntimycobacterialN-(4-(benzyloxy)benzyl)-4-aminoquinolines2.7 - 5.8 µM
AntibacterialVarious Benzyl Derivatives0.25 - 1.0 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl carbamate derivatives, and how can their purity be validated?

  • Synthesis : Benzyl carbamates are typically synthesized via N-acylation of amines using benzyl chloroformate or carbamate-forming reagents in aqueous or aprotic solvents. For example, benzotriazole-mediated N-acylation in water offers a greener approach, achieving yields of 54–59% .
  • Purity Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 1H^1H/13C^{13}C NMR to verify structural integrity. For instance, 1H^1H NMR signals at δ 4.39 ppm (methylene protons) and 13C^{13}C NMR signals at δ 153.5 ppm (carbonyl carbons) confirm carbamate linkage .

Q. How do pH and temperature conditions affect the stability of the benzyl carbamate protecting group?

  • Stability Profile : Benzyl carbamates (Cbz groups) are stable under acidic (pH < 1, 100°C) and neutral conditions but hydrolyze under strong alkaline (pH > 12, 100°C) or reductive environments (e.g., H2_2/Pd-C). Avoid exposure to nucleophiles like RLi or RMgX, which cleave the carbamate bond .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

  • Key Techniques :

  • HRMS : Confirm molecular formula (e.g., m/z 404.405 for C21_{21}H17_{17}FN6_6O2_2) .
  • NMR : 1H^1H NMR identifies protons adjacent to the carbamate group (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons), while 13C^{13}C NMR detects carbonyl carbons (δ 153–156 ppm) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize cholinesterase inhibition by benzyl carbamate derivatives?

  • Methodology :

Receptor-independent SAR : Correlate electronic (Hammett σ) and steric (Taft Es_s) parameters of substituents (e.g., 3-chlorophenyl, methylsulfanyl) with IC50_{50} values. Compound 28 (IC50_{50} = 0.8 µM) showed high selectivity for AChE due to its bulky substituents .

Docking studies : Use software like AutoDock to model interactions with catalytic sites (e.g., π-π stacking with Trp86 in AChE) .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

  • Case Study : A derivative predicted to inhibit BChE computationally showed no activity experimentally.

  • Resolution :

Validate computational models with crystallographic data (e.g., ligand binding mode discrepancies).

Test metabolite stability (e.g., carbamate hydrolysis in serum) using LC-MS .

Q. How do benzyl carbamate derivatives modulate HIF-1α signaling in cancer metastasis?

  • Mechanistic Insight : Derivatives like latrunculin A carbamates inhibit HIF-1α activation by disrupting actin polymerization, reducing PC-3M prostate cancer cell invasion (IC50_{50} < 5 µM). Use siRNA knockdown assays to confirm HIF-1α dependency .

Q. What strategies improve the metabolic stability of benzyl carbamates in vivo?

  • Approaches :

Structural modification : Replace labile methylsulfanyl groups with trifluoromethyl or cyclopropyl moieties to resist oxidative metabolism .

Prodrug design : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) .

Methodological Considerations

Q. How to design a robust assay for evaluating carbamate-mediated enzyme inhibition?

  • Protocol :

Kinetic assays : Use Ellman’s method for AChE/BChE inhibition, monitoring thiocholine release at 412 nm .

Selectivity screening : Test against off-target serine hydrolases (e.g., trypsin) to rule out nonspecific effects .

Q. What computational tools predict the hydrolytic susceptibility of benzyl carbamates?

  • Tools :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the carbamate C–O bond.
  • Molecular Dynamics (MD) : Simulate hydrolysis in explicit solvent models (e.g., water, blood plasma) .

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